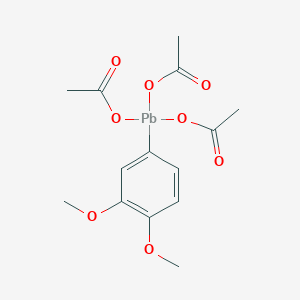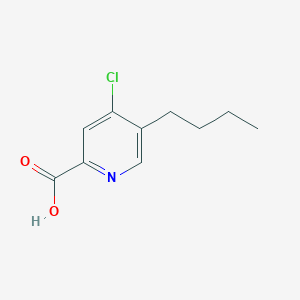
5-Butyl-4-chloropyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-4-chloropyridine-2-carboxylic acid is a chemical compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a butyl group at the 5-position, a chlorine atom at the 4-position, and a carboxylic acid group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-4-chloropyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where a ketone is reacted with a chlorinating agent to produce conjugated iminium salts. These salts, upon basic workup, react with ammonium acetate to form the desired chloropyridine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
5-Butyl-4-chloropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate in the presence of sulfuric acid can be used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
5-Butyl-4-chloropyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-Butyl-4-chloropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine-4-carboxylic acid: Similar structure but with a chlorine atom at the 2-position and a carboxylic acid group at the 4-position.
5-Chloropyridine-2-carboxylic acid: Similar structure but with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position.
Uniqueness
5-Butyl-4-chloropyridine-2-carboxylic acid is unique due to the presence of the butyl group at the 5-position, which can influence its chemical reactivity and biological activity compared to other chloropyridinecarboxylic acids.
Propriétés
Numéro CAS |
86873-65-6 |
|---|---|
Formule moléculaire |
C10H12ClNO2 |
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
5-butyl-4-chloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-2-3-4-7-6-12-9(10(13)14)5-8(7)11/h5-6H,2-4H2,1H3,(H,13,14) |
Clé InChI |
PEGRJXVVDNTUFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CN=C(C=C1Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane](/img/structure/B14401824.png)
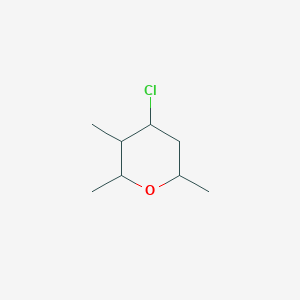

![2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine](/img/structure/B14401837.png)
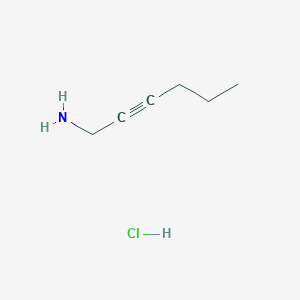
![1-(1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrol-3-yl)ethan-1-one](/img/structure/B14401844.png)

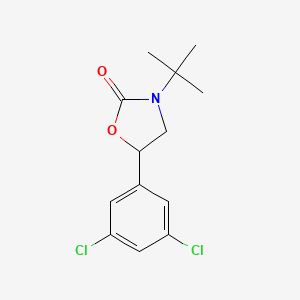
![(1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium](/img/structure/B14401858.png)
amino}ethane-1-sulfonic acid](/img/structure/B14401869.png)
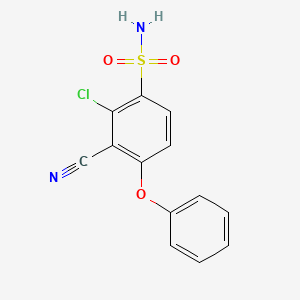
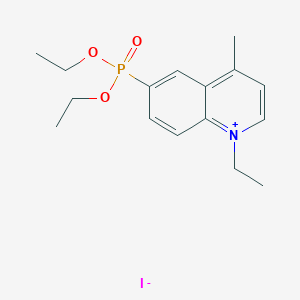
dimethyl-](/img/structure/B14401881.png)
